molecular formula C6H10N2O B2446535 4-Isopropylisoxazol-3-amine CAS No. 1597677-85-4

4-Isopropylisoxazol-3-amine

Cat. No.: B2446535
CAS No.: 1597677-85-4
M. Wt: 126.159
InChI Key: KQTORQVUWILGQO-UHFFFAOYSA-N
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Description

4-Isopropylisoxazol-3-amine is a heterocyclic compound featuring an isoxazole ring substituted with an isopropyl group at the fourth position and an amine group at the third position. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications .

Mechanism of Action

Target of Action

The primary targets of 4-Isopropylisoxazol-3-amine are currently unknown. The compound belongs to the isoxazole class of molecules, which are known to interact with a variety of biological targets . .

Mode of Action

Isoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral effects . These activities suggest that this compound may interact with its targets in a way that disrupts cellular processes, but the specific mechanisms remain to be elucidated.

Biochemical Pathways

Given the diverse biological activities of isoxazole derivatives, it is likely that multiple pathways could be affected

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on the known activities of other isoxazole derivatives, it is possible that this compound could have anticancer, antibacterial, or antiviral effects . .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH of the environment, the presence of other molecules, and temperature . .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylisoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Isopropylisoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its isopropyl and amine groups contribute to its potential as a versatile intermediate in organic synthesis and its diverse pharmacological properties .

Properties

IUPAC Name

4-propan-2-yl-1,2-oxazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-4(2)5-3-9-8-6(5)7/h3-4H,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTORQVUWILGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CON=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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